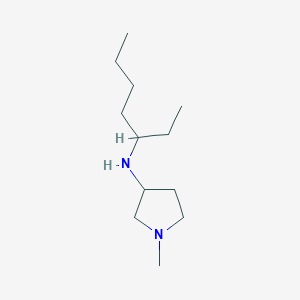
N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine is an organic compound that belongs to the class of amines It features a pyrrolidine ring substituted with a heptan-3-yl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine typically involves the reaction of 1-methylpyrrolidine with a heptan-3-yl halide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the heptan-3-yl group or the methyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, tosylates, or mesylates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted pyrrolidine derivatives.
科学的研究の応用
N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: It is explored for its use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Research: The compound is used in studies investigating its effects on biological systems, including its interactions with enzymes and receptors.
Industrial Applications: It is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
N-(Heptan-3-yl)-1-methylpyrrolidine: Similar structure but lacks the amine group.
N-(Heptan-3-yl)-1-methylpiperidine: Similar structure with a piperidine ring instead of a pyrrolidine ring.
N-(Heptan-3-yl)-1-methylazetidine: Similar structure with an azetidine ring instead of a pyrrolidine ring.
Uniqueness
N-(Heptan-3-yl)-1-methylpyrrolidin-3-amine is unique due to its specific substitution pattern and the presence of both a heptan-3-yl group and a methyl group on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H26N2 |
|---|---|
分子量 |
198.35 g/mol |
IUPAC名 |
N-heptan-3-yl-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H26N2/c1-4-6-7-11(5-2)13-12-8-9-14(3)10-12/h11-13H,4-10H2,1-3H3 |
InChIキー |
NYGYXTUJFTXPPO-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)NC1CCN(C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


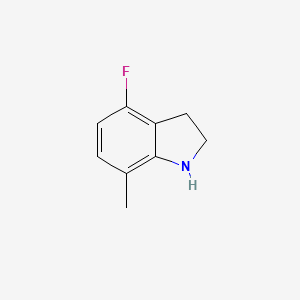
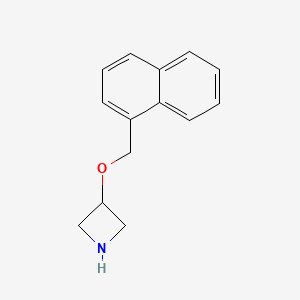
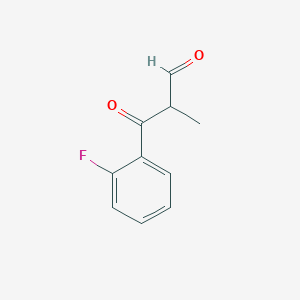
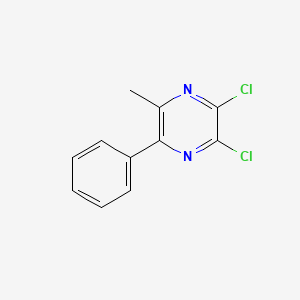


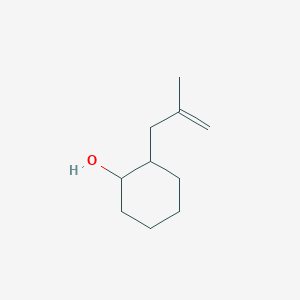
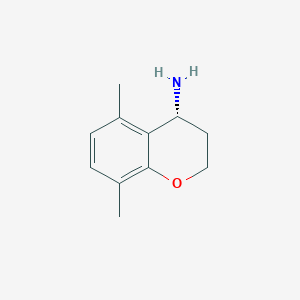
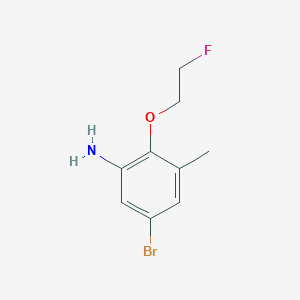
![2-[(2,6-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13307966.png)
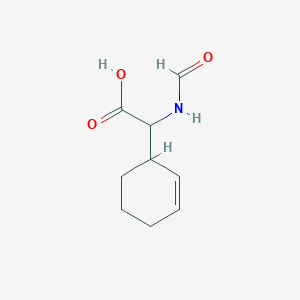
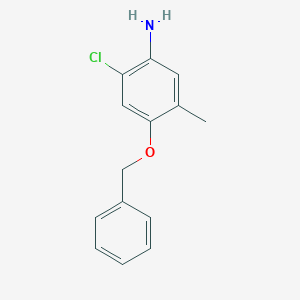

![4-[(But-2-yn-1-yl)amino]-6-methylpyridine-3-carboxylic acid](/img/structure/B13307997.png)
